molecular formula C9H12BrNO2S B1604452 3-Bromo-N-ethyl-5-methylbenzenesulfonamide CAS No. 951885-52-2

3-Bromo-N-ethyl-5-methylbenzenesulfonamide

Cat. No.: B1604452
CAS No.: 951885-52-2
M. Wt: 278.17 g/mol
InChI Key: DMARLJQSKFGCTP-UHFFFAOYSA-N
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Description

3-Bromo-N-ethyl-5-methylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 3-position, an ethyl group at the nitrogen atom, and a methyl group at the 5-position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide typically involves the following steps:

    Bromination: The introduction of a bromine atom at the 3-position of the benzene ring is achieved through electrophilic aromatic substitution. This reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene derivative with chlorosulfonic acid (ClSO3H) to form the corresponding sulfonyl chloride, which is then treated with ethylamine (C2H5NH2) to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (RNH2) groups.

    Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

3-Bromo-N-ethyl-5-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-methylbenzenesulfonamide: Lacks the ethyl group, which may affect its reactivity and biological activity.

    3-Chloro-N-ethyl-5-methylbenzenesulfonamide: Substitution of bromine with chlorine, which can influence its chemical properties and reactivity.

    N-Ethyl-5-methylbenzenesulfonamide: Absence of the bromine atom, resulting in different chemical behavior and applications.

Uniqueness

3-Bromo-N-ethyl-5-methylbenzenesulfonamide is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-ethyl-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARLJQSKFGCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650097
Record name 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-52-2
Record name 3-Bromo-N-ethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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